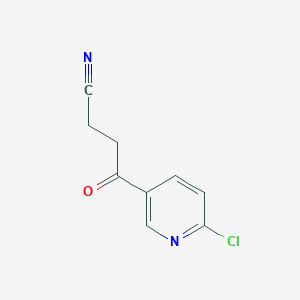

4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE

Beschreibung

4-(4-Chloro-3-pyridyl)-4-oxobutyronitrile (CAS: 890100-84-2) is a nitrile-containing compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a ketone group at the 3-position. Its molecular formula is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol. This compound is structurally characterized by a central butyronitrile chain linking the 4-oxo group to the 3-pyridyl moiety. Its significance arises from its role as a key intermediate in medicinal chemistry, particularly in the synthesis of modulators targeting metabotropic glutamate receptors (mGluRs) .

The 4-chloro-3-pyridyl group is critical for binding interactions, as modifications to this moiety (e.g., altering the chlorine position or replacing pyridine with other aromatic systems) have been shown to reduce potency significantly in related compounds . The compound’s physicochemical properties, including moderate polarity due to the nitrile and ketone groups, contribute to its utility in drug discovery.

Eigenschaften

IUPAC Name |

4-(6-chloropyridin-3-yl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-4-3-7(6-12-9)8(13)2-1-5-11/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAMDOMOODFHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-84-2 | |

| Record name | 6-Chloro-γ-oxo-3-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions. One common method is the use of a Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers or advanced materials for electronic applications.

Wirkmechanismus

The mechanism of action of 4-(4-CHLORO-3-PYRIDYL)-4-OXOBUTYRONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or other interactions with biological molecules, influencing their function. The chlorine atom on the pyridine ring may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-chloro-3-pyridyl)-4-oxobutyronitrile can be contextualized by comparing it to three categories of analogs: chloropyridine isomers , phenyl-substituted analogs , and other pyridine derivatives .

Chloropyridine Isomers

Variations in the chlorine position on the pyridine ring significantly influence biological activity:

Key Insight : The 4-chloro substitution on the pyridine ring maximizes receptor interactions, while 2- or 6-chloro isomers disrupt binding due to steric or electronic mismatches .

Phenyl-Substituted Analogs

Replacing pyridine with phenyl alters aromaticity and electronic effects:

Key Insight : The pyridine ring’s nitrogen atom enhances hydrogen bonding and π-stacking interactions, which are absent in phenyl analogs, leading to diminished pharmacological activity .

Other Pyridine Derivatives

Compounds with modified side chains or functional groups:

Research Findings and Implications

- SAR Studies: The 4-chloro-3-pyridyl group is indispensable for activity; even minor positional changes (e.g., 2- or 6-chloro) drastically reduce potency .

- Synthetic Utility : Its balanced polarity and stability make it preferable over phenyl analogs or bulkier derivatives in multi-step syntheses .

Biologische Aktivität

4-(4-Chloro-3-pyridyl)-4-oxobutyronitrile (C10H7ClN2O) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN2O

- Molecular Weight : 220.63 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

The biological activity of 4-(4-chloro-3-pyridyl)-4-oxobutyronitrile is attributed to its interaction with various biological targets. The presence of the chloropyridine moiety enhances its binding affinity to enzyme active sites and receptors. The nitrile and carbonyl groups are also crucial for its reactivity, allowing for multiple interactions that can modulate biochemical pathways.

Antimicrobial Activity

Research has indicated that 4-(4-chloro-3-pyridyl)-4-oxobutyronitrile exhibits antimicrobial properties against a range of pathogens. In vitro studies demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has shown promising results in various cancer models. In particular, it has been evaluated for its effects on human cancer cell lines, including breast and prostate cancer.

-

Case Study: Breast Cancer

- Cell Line : MDA-MB-231

- Result : Reduced cell viability by 50% at a concentration of 20 µM after 48 hours.

- Mechanism : Induction of apoptosis through the activation of the caspase pathway.

-

Case Study: Prostate Cancer

- Cell Line : LNCaP

- Result : Inhibition of tumor growth in xenograft models with a significant reduction in tumor size observed after treatment.

Anti-inflammatory Activity

In vivo studies have indicated that the compound possesses anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines in animal models subjected to induced inflammation.

| Cytokine | Pre-treatment Level (pg/mL) | Post-treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the chloropyridine ring and the oxobutyronitrile group can significantly affect biological potency. For instance, replacing the chlorine atom with a bromine atom has been shown to enhance antimicrobial activity, while modifications to the alkyl chain can influence anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.